4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide
Description
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is a complex organic compound that features a pyrrole ring, a benzoyl group, a diazepane ring, and a sulfonamide group
Properties
IUPAC Name |
4-(3-pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c17-24(22,23)20-10-4-9-19(11-12-20)16(21)14-5-3-6-15(13-14)18-7-1-2-8-18/h1-3,5-8,13H,4,9-12H2,(H2,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPNWZBAMVDDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)N)C(=O)C2=CC(=CC=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrole derivative. One common method involves the reaction of pyrrole with benzoyl chloride to form 3-(pyrrol-1-yl)benzoyl chloride. This intermediate is then reacted with 1,4-diazepane in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the benzoyl group can produce benzyl derivatives.
Scientific Research Applications
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the diazepane ring can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(Pyrrol-1-yl)propionamido)-2,2,6,6-tetramethylpiperidin-1-yloxy: This compound features a pyrrole ring and a nitroxyl radical, similar to the pyrrole and sulfonamide groups in 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide.
2-Bromo-3-(pyrrol-1-yl)maleimide: Another pyrrole derivative that undergoes similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a pyrrole ring, a benzoyl group, a diazepane ring, and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
